molecular formula C11H13N5O4 B1252378 1',2'-O-Methyleneadenosine

1',2'-O-Methyleneadenosine

Cat. No.: B1252378
M. Wt: 279.25 g/mol
InChI Key: LXCKWTGBGZYHLS-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Note: The provided evidence exclusively discusses 2',3'-O-methyleneadenosine, a methylene-bridged adenosine derivative, rather than the 1',2' isomer specified in the query.

2',3'-O-Methyleneadenosine is a chemically modified nucleoside where a methylene bridge connects the 2'- and 3'-hydroxyl groups of the ribose moiety. This modification stabilizes the ribose ring, preventing spontaneous hydrolysis at these positions and making it a valuable model compound for studying RNA cleavage and isomerization mechanisms . It is synthesized via phosphoramidite chemistry, involving protection of the 2',3'-hydroxyls with a methylene group, followed by coupling with a phosphoramidite derivative and subsequent deprotection . The compound is frequently used in kinetic studies of metal ion-catalyzed RNA degradation, particularly under Hg(II) catalysis, due to its well-defined cleavage products (e.g., adenosine 2',3'-cyclic monophosphate (cAMP) and free adenosine) .

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1R,3R,4R,5R)-1-(6-aminopurin-9-yl)-3-(hydroxymethyl)-2,6-dioxabicyclo[3.2.0]heptan-4-ol

InChI

InChI=1S/C11H13N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-2-19-8(11)7(18)5(1-17)20-11/h3-5,7-8,17-18H,1-2H2,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

LXCKWTGBGZYHLS-IOSLPCCCSA-N

Isomeric SMILES

C1[C@@]2([C@H](O1)[C@@H]([C@H](O2)CO)O)N3C=NC4=C(N=CN=C43)N

Canonical SMILES

C1C2(C(O1)C(C(O2)CO)O)N3C=NC4=C(N=CN=C43)N

Synonyms

9-(1,3-anhydro-beta-D-psicofuranosyl)adenine
9-(APF)A cpd

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Reaction Kinetics Under Hg(II) Catalysis (5 mM Hg(II))

Compound/Reaction Rate Acceleration (vs. Hg(II)-free) pH Range Primary Products
Phosphodiester cleavage 100x (pH 5.0), 10x (pH 6.0) 5.0–6.0 cAMP, 2',3'-O-methyleneadenosine
Phosphoromonothioate desulfurization >10,000x 6.9 Dephosphorylated adenosine

2',3'-O-Methyleneadenosine vs. 2'-Deoxyadenosine

  • Depurination susceptibility: 2'-Deoxyadenosine undergoes Hg(II)-catalyzed depurination, but acceleration is minimal (<2-fold) compared to uncatalyzed reactions .
  • Structural stability: The methylene bridge in 2',3'-O-methyleneadenosine prevents ribose ring opening, enhancing stability during hydrolysis. In contrast, 2'-deoxyadenosine lacks this protection, making it more prone to acid-catalyzed degradation .

Table 2: Stability and Degradation Pathways

Compound Key Degradation Pathway Hg(II) Effect Notable Products
2',3'-O-Methyleneadenosine Cleavage to cAMP 100x faster cAMP, adenosine
2'-Deoxyadenosine Depurination <2x faster Adenine, sugar fragment

Comparison with Adenosine 2',3'-Cyclic Monophosphate (cAMP)

  • Formation and fate: cAMP is a transient intermediate during Hg(II)-catalyzed cleavage of 2',3'-O-methyleneadenosine. It rapidly hydrolyzes to adenosine without accumulating 2'- or 3'-monophosphates . In unmodified RNA, cAMP formation is reversible, but the methylene bridge in 2',3'-O-methyleneadenosine locks the ribose in a conformation that favors irreversible cleavage .

Table 3: Hg(II) Catalytic Efficiency Across Reactions

Reaction Type Catalytic Efficiency (Fold Acceleration) Mechanistic Implication
Phosphodiester cleavage 10–100x Dual Hg(II) coordination
Phosphorothioate desulfurization >10,000x Thiophilic Hg(II)-S interaction
Depurination <2x Minor metal ion involvement

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